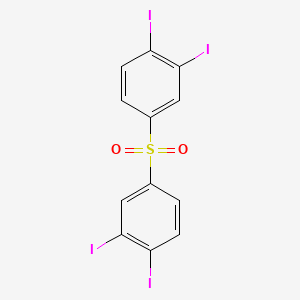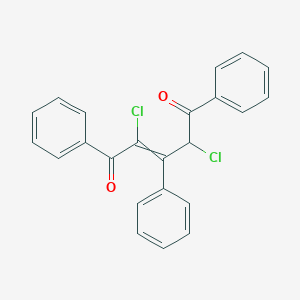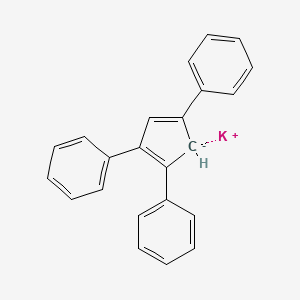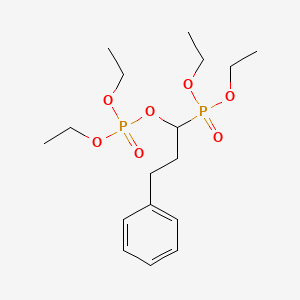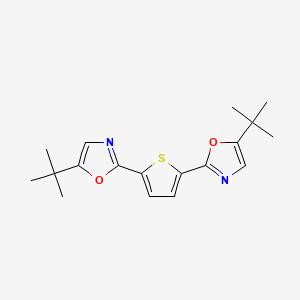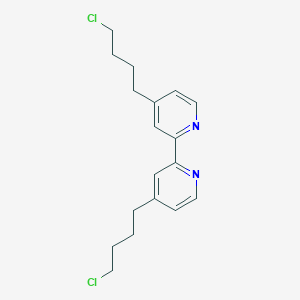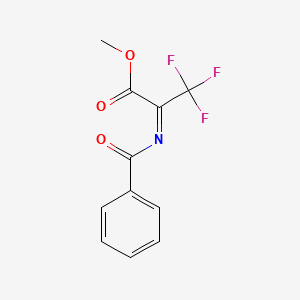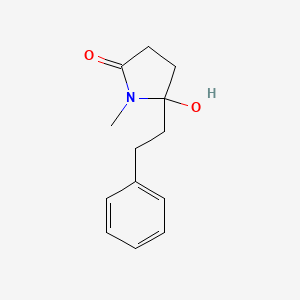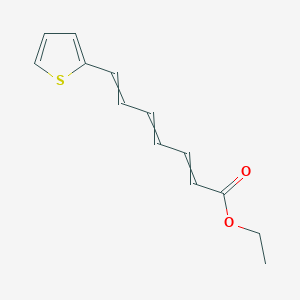
Piperazine, 1-(1-oxodecyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(1-oxodecyl)-4-phenyl- is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenyl group and a decanoyl group attached to the piperazine ring
Vorbereitungsmethoden
The synthesis of Piperazine, 1-(1-oxodecyl)-4-phenyl- typically involves the reaction of piperazine with 1-bromodecane and phenyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Analyse Chemischer Reaktionen
Piperazine, 1-(1-oxodecyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or decanoyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(1-oxodecyl)-4-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infections.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It is explored for its use in the synthesis of other chemical compounds and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(1-oxodecyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-(1-oxodecyl)-4-phenyl- can be compared with other piperazine derivatives, such as:
- Piperazine, 1-(1-oxodecyl)-4-methyl-
- Piperazine, 1-(1-oxodecyl)-4-ethyl-
- Piperazine, 1-(1-oxodecyl)-4-propyl-
These compounds share similar structural features but differ in the substituents attached to the piperazine ring. The uniqueness of Piperazine, 1-(1-oxodecyl)-4-phenyl- lies in the presence of the phenyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
150558-02-4 |
|---|---|
Molekularformel |
C20H32N2O |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1-(4-phenylpiperazin-1-yl)decan-1-one |
InChI |
InChI=1S/C20H32N2O/c1-2-3-4-5-6-7-11-14-20(23)22-17-15-21(16-18-22)19-12-9-8-10-13-19/h8-10,12-13H,2-7,11,14-18H2,1H3 |
InChI-Schlüssel |
GBGWDNHHMJAXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


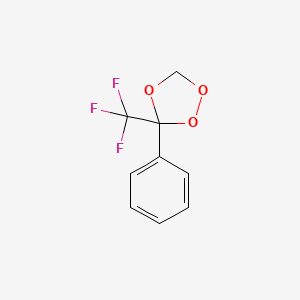
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
